molecular formula C12H9BrFNOS B14918071 N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide

N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B14918071
M. Wt: 314.18 g/mol
InChI Key: GQWFPMYWCDCLJF-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a bromine and fluorine-substituted phenyl ring, a thiophene ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and thiophene-3-carboxylic acid.

    Amide Formation: The carboxylic acid group of thiophene-3-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-bromo-4-fluoroaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: 2-bromo-4-fluoroaniline and thiophene-3-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Used in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-fluorophenyl)acetamide: Lacks the thiophene ring.

    N-(4-fluorophenyl)-2-(thiophen-3-yl)acetamide: Lacks the bromine atom.

    N-(2-bromo-4-fluorophenyl)-2-(furan-3-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-bromo-4-fluorophenyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the bromine and fluorine-substituted phenyl ring and the thiophene ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrFNOS

Molecular Weight

314.18 g/mol

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H9BrFNOS/c13-10-6-9(14)1-2-11(10)15-12(16)5-8-3-4-17-7-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

GQWFPMYWCDCLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)NC(=O)CC2=CSC=C2

Origin of Product

United States

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